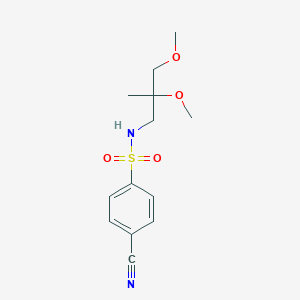

4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide, as part of the broader class of sulfonamide compounds, has been the focus of extensive research due to its intriguing chemical properties and potential biological activities. Sulfonamide derivatives are known for their role in inhibiting carbonic anhydrase isoenzymes, which are involved in various physiological processes including respiration and the regulation of pH and CO2 levels in blood and tissues. The synthesis of polymethoxylated-pyrazoline benzene sulfonamides, for example, has shown cytotoxic activities on tumor and non-tumor cell lines, alongside inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. Compounds in this category have demonstrated potential as lead molecules for further investigation in cancer research, with some derivatives exhibiting superior carbonic anhydrase inhibitory activity than reference compounds like acetazolamide (Kucukoglu et al., 2016).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of sulfonamide derivatives plays a crucial role in understanding their chemical behavior and potential applications. Studies have characterized these compounds using various techniques, including FTIR, NMR, and X-ray diffraction, revealing detailed insights into their molecular geometry, vibrational frequencies, and electronic structures. For instance, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been extensively analyzed, providing valuable information on its stability, charge distribution, and electronic properties through Density Functional Theory (DFT) studies (Sarojini et al., 2012).

Application in Material Science and Catalysis

Sulfonamide derivatives also find applications in material science and catalysis, owing to their unique chemical properties. Research has demonstrated their role in promoting catalytic reactions, such as the asymmetric alkylation of ketones and aldehydes, highlighting their potential as catalysts in organic synthesis. The synthesis of specific sulfonamide compounds has been optimized to achieve high yields and enantioselectivity, paving the way for their application in the synthesis of complex organic molecules (Weng et al., 2011).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of sulfonamide derivatives have been a subject of interest for pharmaceutical research. Studies have shown that these compounds exhibit significant antimicrobial activity against a variety of bacterial and fungal strains, as well as potent antioxidant activity. This dual functionality makes them promising candidates for the development of new antimicrobial and antioxidant agents, potentially addressing the growing concern of antimicrobial resistance and oxidative stress-related diseases (Badgujar et al., 2018).

Propiedades

IUPAC Name |

4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(19-3,10-18-2)9-15-20(16,17)12-6-4-11(8-14)5-7-12/h4-7,15H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWYKSHPLASBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

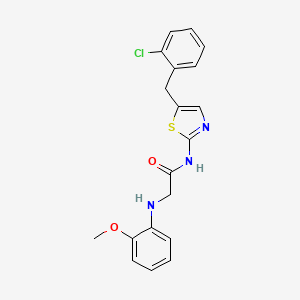

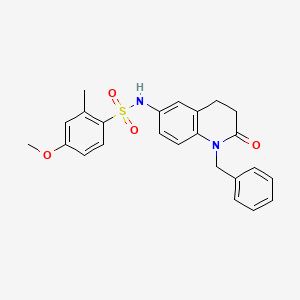

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

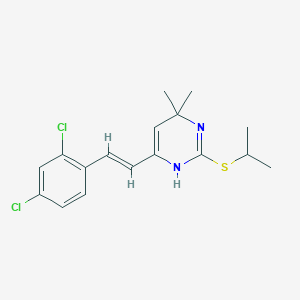

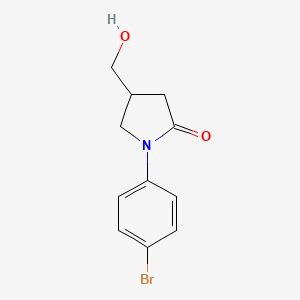

![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

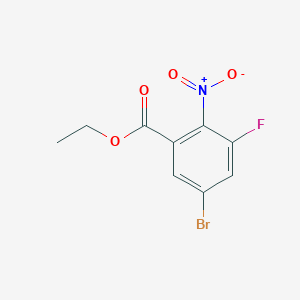

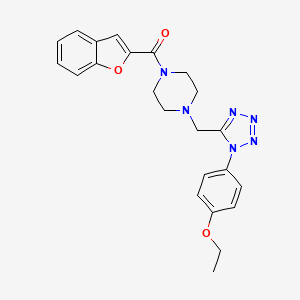

![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)

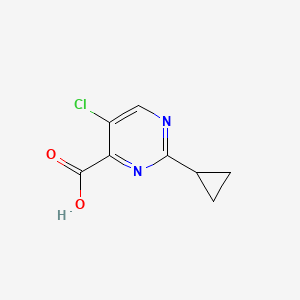

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2864683.png)